Stachartin A
Overview
Description
Stachartin A is a phenylspirodrimane-type compound isolated from the fungus Stachybotrys chartarum. This compound is part of a larger family of secondary metabolites produced by the fungus, which are known for their unique structural features and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stachartin A involves several steps, starting from basic organic compounds. The process typically includes the formation of the spirodrimane skeleton, followed by the introduction of phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Stachybotrys chartarum cultures. The fungus is grown under controlled conditions to maximize the production of this compound. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Stachartin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Stachartin A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying spirodrimane-type structures and their reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Stachartin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Stachartin A is part of a family of phenylspirodrimane-type compounds, which include:
- Stachartin B
- Stachartin G
- Phenylspirodrimanes
Comparison:
- Stachartin B: Similar in structure but differs in the functional groups attached to the spirodrimane skeleton.
- Stachartin G: Contains a methoxy group at a specific position, unlike this compound which has a methylene group .
- Phenylspirodrimanes: Share the core spirodrimane structure but vary in the phenyl group substitutions and other functional groups.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-4-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15-6-9-21-24(3,4)22(30)10-11-25(21,5)26(15)13-19-20(29)12-17(14-27)18(23(19)31-26)8-7-16(2)28/h7-8,12,15,21-22,27,29-30H,6,9-11,13-14H2,1-5H3/b8-7+/t15-,21+,22-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSVMLKIVYFFBS-DTCCPBINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=CC(=O)C)CO)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)/C=C/C(=O)C)CO)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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